molecular formula C28H32N2O5 B11641218 4-[4-(allyloxy)-3-methylbenzoyl]-5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-[4-(allyloxy)-3-methylbenzoyl]-5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11641218
M. Wt: 476.6 g/mol
InChI Key: BATOWVKJEDKBLQ-SHHOIMCASA-N
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Description

4-[4-(allyloxy)-3-methylbenzoyl]-5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups such as allyloxy, methylbenzoyl, dimethylamino, and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(allyloxy)-3-methylbenzoyl]-5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the allyloxy and methylbenzoyl derivatives, followed by their coupling with the pyrrol-2-one core. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

4-[4-(allyloxy)-3-methylbenzoyl]-5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection .

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl groups may produce alcohols .

Scientific Research Applications

4-[4-(allyloxy)-3-methylbenzoyl]-5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(allyloxy)-3-methylbenzoyl]-5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[4-(allyloxy)-3-methylbenzoyl]-5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C28H32N2O5

Molecular Weight

476.6 g/mol

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H32N2O5/c1-6-16-34-22-11-8-20(9-12-22)25-24(27(32)28(33)30(25)15-14-29(4)5)26(31)21-10-13-23(19(3)18-21)35-17-7-2/h6-13,18,25,31H,1-2,14-17H2,3-5H3/b26-24+

InChI Key

BATOWVKJEDKBLQ-SHHOIMCASA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)OCC=C)/O)OCC=C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)OCC=C)O)OCC=C

Origin of Product

United States

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